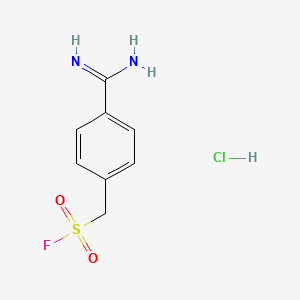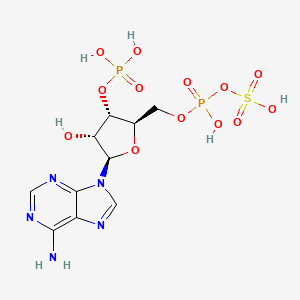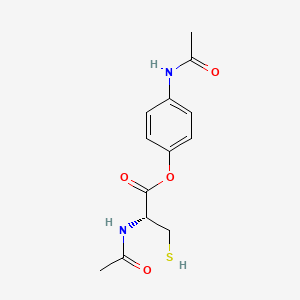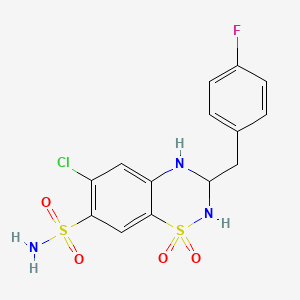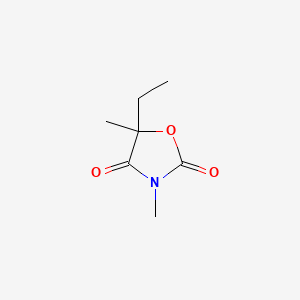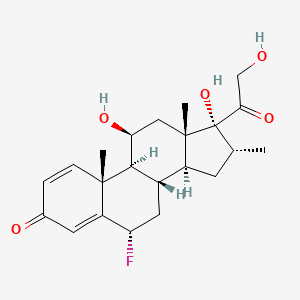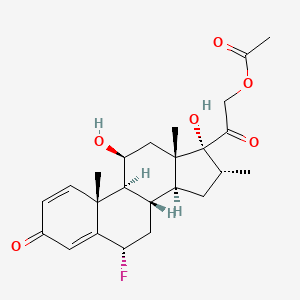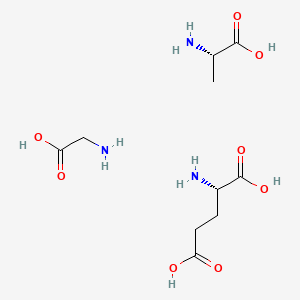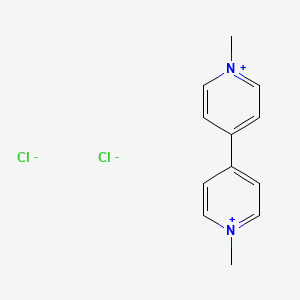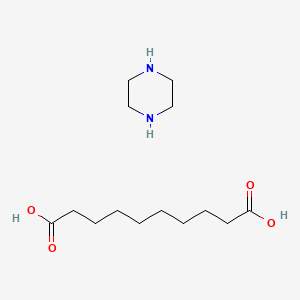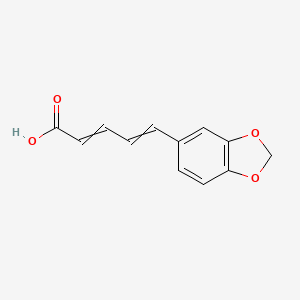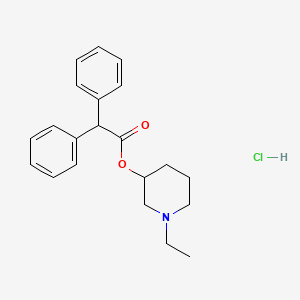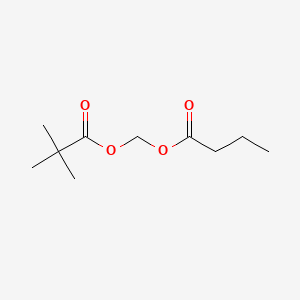
Pivanex
Übersicht
Beschreibung
Pivanex, also known as pivaloyloxymethyl butyrate, is a derivative of butyric acid . It is an orally active histone deacetylase (HDAC) inhibitor with anti-neoplastic activity . Pivanex inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . It has shown single-agent activity in non-small cell lung cancer (NSCLC) patients .
Molecular Structure Analysis
Pivanex is a small molecule drug . Its molecular formula is C10H18O4 . The InChIKey for Pivanex is GYKLFBYWXZYSOW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pivanex exhibits significant anti-proliferation activity in K562 cells . It enhances apoptosis and caspase activity in these cells . Pivanex induces enhancement in the G2-M phase, a moderate enhancement in the S phase, and a slight reduction in G0-G1 of the cell cycle .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Pivanex, a histone deacetylase inhibitor, was used in combination with Taxotere, an anticancer drug, in phase I/II clinical studies. The aim was to enhance the antitumor activity of Taxotere .
Methods of Application
Cells were pretreated with Pivanex for 24 to 72 hours prior to treatment with Taxotere. The impact of Pivanex on multi-drug resistance (MDR) expression was assessed .
Results or Outcomes
Pivanex suppressed the expression of MDR in a time and dose-dependent fashion in most cell lines. This suggests that the enhanced sensitivity of cells to Taxotere after treatment with Pivanex may be due to suppression of MDR .
2. Application in Lung Cancer Research: Synergistic Effect with Velcade
Summary of the Application
Pivanex was evaluated alone and in combination with Velcade for growth inhibitory activity in the human NSCLC cell lines A549 and NCI-H460 .
Methods of Application
Cells were initially treated for 72 hours with either Pivanex or Velcade. After washing, the cells were incubated in media without drug for another 72 hours. The cell viability was then assessed by the MTS assay .
Results or Outcomes
The dose-response curve for Velcade was significantly shifted to the left by 1-2 log units in the presence of Pivanex. Isobologram analysis demonstrated significant synergistic effects on cell viability across a range of doses in both A549 and NCI-H460 lines .
3. Application in Immune System Research: Antimetastatic and Antiangiogenic Properties
Summary of the Application
Pivanex, a derivative of Butyric acid, is an orally active HDAC inhibitor with antimetastatic and antiangiogenic properties. It inhibits tumor cell growth and induces tumor cell differentiation and apoptosis .
Methods of Application
The anticancer effect of Pivanex is assumed to stem primarily from the release of butyric acid, an HDAC inhibitor. The increased potency of Pivanex over butyric acid is most likely due to its increased permeability across cell membranes, allowing for efficient delivery of butyric acid to subcellular targets .
Results or Outcomes
Pivanex inhibits cell proliferation and soft agar colony formation of a variety of cancer cell lines and primary human solid tumor cells .
4. Application in Non-Small Cell Lung Cancer Research: Inhibiting Histone Deacetylase Activity
Summary of the Application
Pivanex is a histone deacetylase (HDAC) inhibitor that distributes rapidly into tissues and induces cell differentiation, leading to apoptosis in a wide range of tumor cells examined .
Methods of Application
The study was conducted on non-small cell lung cancer (NSCLC) patients with refractory or relapsed conditions .
Results or Outcomes
Pivanex has demonstrated phase II single-agent activity in non-small cell lung cancer (NSCLC) patients .
5. Application in Malignant Melanoma Research
Summary of the Application
Pivanex has shown in-vitro and in-vivo evidence of anti-tumor activity against melanoma and, therefore, represents a promising therapeutic approach to patients with malignant melanoma .
Methods of Application
This was an open-label, single center study in patients with malignant melanoma whose disease has progressed or failed to respond to chemotherapy or Interleukin-2 (IL-2). Patients were treated with 2.5 g/m2 of Pivanex administered intravenously over 6 hours daily on Days 1 - 3 .
Results or Outcomes
The study aimed to determine the response rate of Pivanex in patients with malignant melanoma. The time to disease progression, overall survival, and the safety profile of Pivanex in malignant melanoma were also assessed .
6. Application in Overcoming Taxotere Resistance
Summary of the Application
Pivanex, a histone deacetylase inhibitor, was used in combination with Taxotere, an anticancer drug. The aim was to enhance the antitumor activity of Taxotere .
Methods of Application
Cells were pretreated with Pivanex for 24 to 72 hours prior to treatment with Taxotere. The impact of Pivanex on multi-drug resistance (MDR) expression was assessed .
Results or Outcomes
Pivanex suppressed the expression of MDR in a time and dose-dependent fashion in most cell lines, suggesting that the enhanced sensitivity of cells to Taxotere after treatment with Pivanex may be due to suppression of MDR .
Eigenschaften
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivanex | |
CAS RN |
122110-53-6, 37380-45-3 | |
| Record name | Pivaloyloxymethyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN 9 (ion exchanger) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivanex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AN-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




